N-(2H-1,3-benzodioxol-5-yl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is a synthetic small molecule featuring a benzodioxole moiety linked to a spirocyclic triazaspirodecanone core via an acetamide bridge. Its molecular formula is C₁₉H₂₂N₄O₅, with a molecular weight of 386.41 g/mol. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring sp³-hybridized scaffolds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-20-15(23)17(19-16(20)24)4-6-21(7-5-17)9-14(22)18-11-2-3-12-13(8-11)26-10-25-12/h2-3,8H,4-7,9-10H2,1H3,(H,18,22)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJHQTWCANTPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the formation of the triazaspirodecane structure. Key steps include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of Triazaspirodecane: This involves the reaction of appropriate amines with cyclic ketones, followed by cyclization to form the spiro structure.
Coupling Reaction: The final step involves coupling the benzodioxole and triazaspirodecane moieties using acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of spirocyclic triazaspirodecanone derivatives with variations in substituents and functional groups. Below is a detailed comparison with two analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: The target compound has a 3-methyl group on the triazaspirodecanone core, which may enhance metabolic stability compared to the 8-propyl analog (CAS 941970-28-1). Longer alkyl chains (e.g., propyl) could increase lipophilicity but reduce solubility . The 8-ethyl-4-bromophenyl analog (CAS 1189663-44-2) introduces a bulky brominated aryl group, likely improving binding affinity to hydrophobic pockets in biological targets. Its thioacetamide linker (vs. acetamide) may alter electronic properties and hydrogen-bonding capacity .
Spirocyclic Core Modifications :
- The target compound and CAS 941970-28-1 share a 1,3,8-triazaspiro[4.5]decan-2,4-dione system, whereas CAS 1189663-44-2 features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. The latter’s conjugated diene system could enhance rigidity and π-π stacking interactions .
Analytical Data :
- Mass spectrometry (EIMS) data for related benzodioxole-acetamide derivatives (e.g., m/z 380 [M+2]⁺) suggest characteristic fragmentation patterns, such as loss of the benzodioxole moiety (m/z 156) or spirocyclic core (m/z 130) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H22N4O6
Molecular Weight: 402.39 g/mol
IUPAC Name: this compound
Structural Features:
The compound features a benzodioxole moiety linked to a spirocyclic structure containing nitrogen atoms, which is indicative of its potential biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the presence of the benzodioxole group has been associated with enhanced activity against various bacterial strains. Studies show that derivatives of benzodioxole can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Anticancer Potential
The triazaspiro structure is known for its interaction with DNA and other cellular targets. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell types by activating caspase pathways .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of compounds containing the benzodioxole moiety. These compounds may exert antioxidant effects and protect neuronal cells from oxidative stress-induced damage. Animal studies have shown promising results in models of neurodegenerative diseases where administration of similar compounds led to improved cognitive function and reduced neuronal loss .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide?
- Methodology : A two-step approach is recommended:
Spiro-ring formation : React 2-oxa-spiro[3.4]octan-1,3-dione with a substituted benzothiazol-2-yl-amine derivative under reflux in dioxane to form the triazaspiro core .
Acetamide coupling : Use chloroacetyl chloride (10 mmol) with triethylamine (1.4 ml) in dioxane to functionalize the spiro intermediate. Recrystallize the product from ethanol-DMF mixtures to achieve >95% purity .
- Challenges : Monitor reaction temperature to avoid side products (e.g., oxadiazole byproducts) and confirm intermediate purity via TLC .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the spirocyclic core (e.g., characteristic methyl singlet at δ 1.2–1.5 ppm for the 3-methyl group) and benzodioxol moiety (δ 5.9–6.1 ppm for O–CH–O) .
- X-ray crystallography : Resolve the spiro[4.5]decan geometry (bond angles ~109.5° for tetrahedral carbons) to confirm stereochemical integrity .
- Validation : Compare experimental data with computational models (e.g., PubChem’s InChI key) .
Advanced Research Questions
Q. How can reaction yields be improved during spirocycle formation?
- Methodology :
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)) to accelerate cyclization, as demonstrated in nitroarene reductive cyclizations .
- Solvent optimization : Replace dioxane with DMF or THF to enhance solubility of intermediates, potentially increasing yields by 15–20% .
- Data contradiction : Some studies report lower yields in DMF due to side reactions; perform DoE (Design of Experiments) to identify ideal solvent/temperature combinations .
Q. What strategies resolve discrepancies in bioactivity data across studies?
- Case study : Conflicting antioxidant activity results (e.g., IC variability in DPPH assays) may arise from impurities or assay conditions.
- Mitigation :
Repurify compounds via reverse-phase HPLC (e.g., Chromolith® columns) .
Standardize assays : Use identical DPPH concentrations (100 μM) and incubation times (30 min) across experiments .
- Advanced analysis : Apply LC-MS to quantify trace impurities (e.g., residual chloroacetyl chloride) that may interfere with bioactivity .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodology :
Docking studies : Use AutoDock Vina to simulate interactions between the spirocyclic core and enzymatic targets (e.g., Pfmrk kinase). Focus on hydrogen bonding with the 2,4-dioxo groups .
QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at benzodioxol-5-yl) with inhibitory potency using linear regression models .
- Validation : Synthesize top-predicted derivatives and assay against recombinant enzymes .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
- Protocol :
- Kinase inhibition : Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay with recombinant kinases (e.g., CDK2 or Pfmrk). Preincubate the compound (1–100 μM) with ATP (10 μM) for 30 min .
- Data normalization : Express inhibition as % activity relative to DMSO controls. Calculate IC using GraphPad Prism’s nonlinear regression .
- Troubleshooting : Account for compound solubility by pre-dissolving in DMSO (final concentration ≤1% v/v) .
Q. How to analyze contradictory cytotoxicity results in cancer cell lines?
- Hypothesis testing : Variability may stem from differences in cell permeability or efflux pump expression (e.g., P-gp).
- Experimental design :
Parallel assays : Test cytotoxicity in paired cell lines (e.g., P-gp-overexpressing vs. parental lines) .
Permeability assessment : Use Caco-2 monolayers to measure apparent permeability (P) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
